molecular formula C20H21FN4OS B448111 N~1~-(TERT-BUTYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N~1~-(TERT-BUTYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B448111
M. Wt: 384.5g/mol
InChI Key: XPIAEKYLXQBPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(TERT-BUTYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(TERT-BUTYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves the reaction of tert-butyl benzoate with nitriles in the presence of a catalyst such as Zn(ClO4)2·6H2O. This reaction is carried out under solvent-free conditions at a temperature of 50°C, resulting in high yields of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(TERT-BUTYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the triazole or phenyl rings.

Scientific Research Applications

N~1~-(TERT-BUTYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(TERT-BUTYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N~1~-(TERT-BUTYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can be compared with other triazole derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of N1-(TERT-BUTYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C20H21FN4OS

Molecular Weight

384.5g/mol

IUPAC Name

N-tert-butyl-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21FN4OS/c1-20(2,3)22-17(26)13-27-19-24-23-18(14-9-11-15(21)12-10-14)25(19)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,22,26)

InChI Key

XPIAEKYLXQBPRW-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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